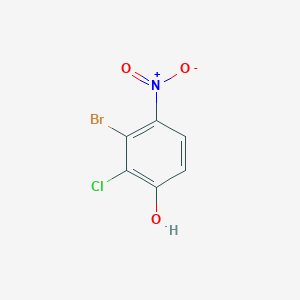

3-Bromo-2-chloro-4-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-chloro-4-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-nitrophenol typically involves multi-step reactions starting from a phenol derivative. The process includes:

Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Chlorination: Addition of a chlorine atom using chlorine (Cl2) or a chlorinating agent such as sulfuryl chloride (SO2Cl2).

Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro group.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) under basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products:

Aminophenol: From the reduction of the nitro group.

Quinone Derivatives: From the oxidation of the phenol group.

Applications De Recherche Scientifique

Scientific Research Applications

3-Bromo-2-chloro-4-nitrophenol as a Building Block:

this compound is used as a building block in organic synthesis. The specific methods of application can vary greatly depending on the desired product, generally involving reaction with other organic compounds under specific conditions. The outcomes depend on the specific reactions being carried out but, in general, allow for the synthesis of a wide range of organic compounds.

Environmental Biotechnology Applications:

A similar compound, 2-chloro-4-nitrophenol (2C4NP), has been studied for its degradation pathway in a Gram-negative bacterium. The bacterium, Cupriavidus sp. CNP-8, degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway. The study revealed the catabolic mechanism of 2C4NP via the BT pathway in a Gram-negative bacterium, increasing our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level. Research indicates that this compound exhibits biological activity, particularly in microbial degradation processes. Certain bacterial strains, such as Rhodococcus imtechensis, can utilize this compound as a carbon source, indicating its potential role in bioremediation of environments contaminated with nitrophenols. Studies have shown that these bacteria can degrade this compound through oxidative and reductive pathways, producing less harmful metabolites.

Interaction Studies:

Interaction studies involving this compound focus on its behavior in biological systems and environmental contexts. Research has shown that this compound interacts with microbial enzymes during degradation processes. Specific bacterial strains utilize it through distinct metabolic pathways that involve enzymatic transformations leading to less toxic products. Studies examining its interactions with other environmental pollutants reveal insights into its potential effects on microbial communities and ecosystem health.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-chloro-4-nitrophenol involves its interaction with various molecular targets:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group facilitates the attack of nucleophiles on the aromatic ring.

Reduction to Aminophenol: The nitro group is reduced to an amine, which can further participate in various biochemical pathways.

Oxidation to Quinone: The phenol group is oxidized to a quinone, which can act as an electron acceptor in redox reactions.

Comparaison Avec Des Composés Similaires

2-Chloro-4-nitrophenol: Similar structure but lacks the bromine atom.

4-Bromo-2-nitrophenol: Similar structure but lacks the chlorine atom.

2,6-Dichloro-4-nitrophenol: Contains two chlorine atoms instead of one bromine and one chlorine.

Activité Biologique

3-Bromo-2-chloro-4-nitrophenol (BCNP) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This compound belongs to the class of halogenated nitrophenols, which are known for their diverse biological effects. This article reviews the biological activity of BCNP, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

BCNP has the molecular formula C₆H₃BrClNO₃ and features a phenolic structure with bromine, chlorine, and nitro substituents. The presence of these halogens and the nitro group significantly influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 218.45 g/mol |

| Melting Point | 104-106 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

| Log P (octanol-water) | 3.45 |

Antimicrobial Properties

BCNP has demonstrated varying degrees of antimicrobial activity against different pathogens. Several studies have evaluated its effectiveness against bacteria and fungi:

- Antibacterial Activity : BCNP exhibits significant antibacterial properties against strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL . The compound's mechanism appears to involve disruption of bacterial cell membranes.

- Antifungal Activity : In vitro assays have shown that BCNP can inhibit the growth of Candida albicans with an MIC value of 64 µg/mL . The antifungal mechanism is hypothesized to involve interference with ergosterol synthesis.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of BCNP on various cancer cell lines:

- Cell Line Testing : BCNP was tested on human melanoma (A375), lung adenocarcinoma (A549), and breast cancer (MCF-7) cell lines. The compound exhibited IC₅₀ values ranging from 10 to 30 µM, indicating moderate cytotoxicity .

- Mechanism of Action : The cytotoxic effects may be attributed to oxidative stress induction and apoptosis pathways activation, as evidenced by increased reactive oxygen species (ROS) levels in treated cells .

Environmental Impact

BCNP's potential as an environmental contaminant has been a subject of study due to its toxicity to aquatic organisms:

- Toxicity to Fish : Studies indicate that BCNP can induce metabolic disturbances in fish species such as Oncorhynchus mykiss (rainbow trout), leading to impaired respiration and growth . The compound's ability to form methemoglobin may contribute to its toxic effects.

- Biodegradation Potential : Research on the biodegradability of BCNP suggests that certain microbial strains can effectively degrade this compound, reducing its environmental impact over time .

Case Study 1: Antimicrobial Efficacy Against Multidrug-resistant Bacteria

A recent study evaluated the efficacy of BCNP against multidrug-resistant strains of Staphylococcus aureus. The results showed that BCNP could inhibit these strains at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study, BCNP was found to be more effective than other halogenated phenols in inducing apoptosis in melanoma cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Propriétés

IUPAC Name |

3-bromo-2-chloro-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEDQXYDIGYWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.